Potasan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potasan is the trade name for the organophosphate insecticide O,O-Diethyl O-(and S)-[4-nitrophenyl] phosphorothioate []. While it has been used historically for insect control in agriculture, its use is now severely restricted or banned in many countries due to its high toxicity [].

Safety Concerns in Research:

Due to its high toxicity, Potasan poses a serious health risk to researchers and requires special handling procedures to minimize exposure []. This can make it a challenging compound to work with in a laboratory setting.

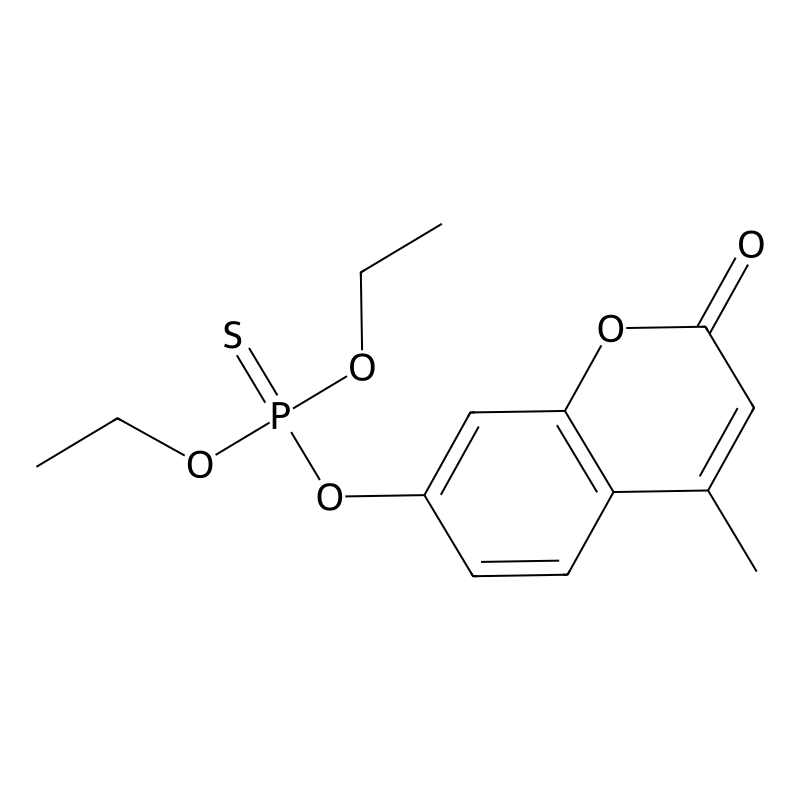

Potasan is a chemical compound with the molecular formula C₁₄H₁₇O₅PS and a molecular weight of approximately 328.32 g/mol. It is primarily recognized as a toxic metabolite of the organophosphate pesticide coumaphos, which is used in veterinary medicine to control ectoparasites in livestock. Potasan poses significant health risks, being classified as fatal if ingested or if it comes into contact with skin . Its structure features a phosphorus atom bonded to sulfur and oxygen, characteristic of organophosphate compounds.

- Hydrolysis: Potasan can be hydrolyzed by enzymes such as parathion hydrolase, leading to less toxic products. This reaction is modeled as a first-order reaction with a significant rate due to the compound's high solubility compared to its parent compound, coumaphos .

- Reduction: Reduction processes can convert potasan into different reduced forms, often utilizing reducing agents.

- Substitution: Potasan can participate in substitution reactions, which may alter its functional groups and reactivity.

Potasan exhibits significant biological activity due to its toxicity. It is harmful to both humans and animals, particularly affecting cattle when present in high concentrations. The toxicity primarily arises from its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to potential neurotoxic effects . Additionally, its accumulation in the environment raises concerns about ecological impacts.

Potasan is synthesized as a metabolic byproduct during the degradation of coumaphos. The degradation pathway includes:

- Reductive Dechlorination: Coumaphos undergoes dechlorination through microbial or enzymatic action, resulting in the formation of potasan.

- Chemical Hydrolysis: Under certain conditions, coumaphos can hydrolyze to yield potasan directly .

These processes highlight the compound's formation as an unintended consequence of pesticide application.

Despite its toxicity, potasan's study is crucial for understanding pesticide degradation and environmental safety. Its primary applications include:

- Research: Investigating the mechanisms of pesticide breakdown and the development of bioremediation strategies.

- Waste Treatment: Enzyme-based methods are being explored to selectively degrade potasan in agricultural runoff or veterinary waste, minimizing its hazardous effects on livestock and the environment .

Interaction studies focus on how potasan behaves in various environments and its interactions with biological systems. Key findings include:

- Enzyme Interactions: Potasan can be selectively hydrolyzed by specific enzymes, allowing for targeted degradation without significantly affecting other compounds like coumaphos .

- Toxicity Studies: Research indicates that potasan's toxicity can vary based on environmental conditions and concentrations, necessitating further investigation into safe thresholds for livestock exposure.

Potasan shares similarities with several other organophosphate compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Toxicity Level | Key Characteristics |

|---|---|---|---|

| Coumaphos | C₁₄H₁₈ClO₃PS | High | Parent compound; widely used acaricide |

| Chlorpyrifos | C₁₂H₁₀Cl₃NO₄PS | High | Common pesticide; neurotoxic effects similar to potasan |

| Parathion | C₁₀H₁₄NO₅PS | Very High | Highly toxic; used in agriculture |

| Malathion | C₁₂H₁₅O₃PS | Moderate | Used for insect control; less toxic than potasan |

Potasan is unique due to its specific role as a toxic metabolite of coumaphos, which emphasizes the importance of understanding metabolic pathways in pesticide use and environmental impact. Its distinct chemical structure contributes to its unique reactivity and toxicity profile compared to other organophosphates.

Potasan (O,O-diethyl O-(4-methyl-2-oxo-2H-chromen-7-yl) phosphorothioate) exhibits well-defined phase transition characteristics that are critical for understanding its thermal behavior and stability profile. The compound demonstrates a melting point range of 39.5-41.3°C, with multiple independent sources confirming values within this narrow range [1] [2] [3]. This relatively low melting point indicates that Potasan transitions from solid to liquid state at temperatures slightly above ambient conditions, which has significant implications for its handling, storage, and environmental fate.

The boiling point of Potasan occurs at 210°C under standard atmospheric pressure, though this temperature represents the point at which thermal decomposition begins rather than a true boiling point [1] [2]. This decomposition temperature is characteristic of organophosphate compounds, which typically undergo thermal degradation before reaching conventional boiling points due to the instability of the phosphorus-sulfur bonds under elevated temperatures.

The thermal stability profile reveals that Potasan remains stable under recommended storage conditions but exhibits temperature-dependent degradation patterns. The relatively narrow temperature range between melting and decomposition (approximately 170°C) suggests limited thermal stability, which is consistent with the compound's classification as a thermally labile organophosphate [2].

Solubility Parameters in Organic Solvents and Aqueous Media

The solubility characteristics of Potasan demonstrate distinct patterns that reflect its molecular structure and polarity distribution. The compound exhibits complete insolubility in water, which is attributed to its hydrophobic nature and the presence of multiple ethyl groups attached to the phosphorothioate moiety [1] [2]. This hydrophobic character is further enhanced by the coumarin backbone, which contributes to the compound's lipophilic properties.

In contrast to its aqueous insolubility, Potasan demonstrates excellent solubility in organic solvents. The compound readily dissolves in acetonitrile, as evidenced by the availability of reference standards prepared in this solvent at concentrations of 10 μg/mL and 100 μg/mL [4] [5]. This solubility in acetonitrile is particularly significant for analytical applications and extraction procedures.

The solubility profile extends to other organic solvents commonly used in pesticide formulations and analytical chemistry. The compound's affinity for organic media is consistent with its role as a lipophilic pesticide designed to penetrate biological membranes and accumulate in fatty tissues . This selective solubility pattern has important implications for environmental fate, as it influences the compound's distribution between aqueous and organic phases in environmental systems.

Partition Coefficients (Log P) and Environmental Mobility Predictions

While specific partition coefficient data for Potasan was not found in the available literature, the compound's structural characteristics and solubility properties provide insights into its likely partitioning behavior. The presence of the coumarin backbone, combined with the phosphorothioate ester linkage and ethyl substituents, suggests a moderate to high octanol-water partition coefficient (log P), indicating significant lipophilicity .

The environmental mobility of Potasan is influenced by its physicochemical properties and its role as a metabolite of the parent compound coumaphos. Research conducted on cattle dipping vats revealed that Potasan, along with other degradation products like chlorferone, represents 2.7% of the total radioactivity recovered from coumaphos degradation studies [7]. This finding indicates that Potasan formation occurs through metabolic pathways that may influence its environmental distribution.

The compound's environmental fate is further complicated by its potential for bioaccumulation due to its lipophilic nature and resistance to rapid hydrolysis under neutral pH conditions. The low vapor pressure (0 mmHg at 25°C) suggests minimal volatilization from aqueous surfaces, indicating that dissolved Potasan will primarily undergo degradation or bioaccumulation rather than atmospheric transport [2].

Photochemical Stability and Reactivity Under Ultraviolet Exposure

Potasan exhibits significant photochemical reactivity when exposed to ultraviolet radiation, particularly at wavelengths greater than 313 nm. Detailed photolysis studies have demonstrated that the compound undergoes photodegradation through multiple reaction pathways when subjected to UV irradiation [8]. The photodegradation process represents a primary route for environmental attenuation of Potasan in surface waters and exposed environmental compartments.

The photochemical stability of Potasan is limited under direct sunlight exposure, with the compound showing susceptibility to UV-induced degradation. The photolysis mechanism involves the excitation of electrons within the coumarin chromophore, leading to subsequent bond cleavage and formation of various degradation products [8]. This photochemical instability is characteristic of coumarin-containing compounds, which are known to undergo photodegradation through singlet oxygen interactions and direct photolysis pathways.

The rate of photodegradation is influenced by several environmental factors, including pH, temperature, and the presence of photosensitizers or quenching agents. Under controlled laboratory conditions using UV radiation at wavelengths greater than 313 nm, Potasan demonstrates measurable degradation rates that suggest significant attenuation would occur in natural sunlight over extended exposure periods [8].

Research on structurally similar compounds indicates that photodegradation of organophosphate pesticides often results in the formation of phenolic metabolites and phosphoric acid derivatives. For Potasan, the expected photodegradation products would likely include 4-methylumbelliferone (4-methyl-7-hydroxycoumarin) and various phosphorus-containing fragments, though specific identification of these products requires additional analytical characterization [7].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Environmental Hazard

Wikipedia

Dates

2: Kochansky J. Synthesis of (Diethyl-d(10)) coumaphos and related compounds. J Agric Food Chem. 2000 Jul;48(7):2826-8. PubMed PMID: 10898630.

3: Jindal T, Singh DK, Agarwal HC. Persistence, degradation and leaching of coumaphos in soil. J Environ Sci Health B. 2000 May;35(3):309-20. PubMed PMID: 10808995.

4: Smith JM, Payne GF, Lumpkin JA, Karns JS. Enzyme-based strategy for toxic waste treatment and waste minimization. Biotechnol Bioeng. 1992 Mar 25;39(7):741-52. PubMed PMID: 18601006.

5: RAHN HW. [On paper chromatographic demonstration of Potasan G liquid]. Arch Toxikol. 1962;19:359-63. German. PubMed PMID: 13990472.

6: KEMKA R. [Organic phosphorus insecticides. III. Enzymatic determination of E 605, potasan, and systox in air]. Prac Lek. 1956 Aug;8(4):298-300. Czech. PubMed PMID: 13389068.

7: BERG S, KUCHINKE E, FISCHER K. [Information on poisoning with the insecticide Potasan G]. Arch Toxikol. 1956;16(2):105-17. German. PubMed PMID: 13340990.